4-(4-Ethylpiperazin-1-YL)benzoic acid
Overview
Description
4-(4-Ethylpiperazin-1-YL)benzoic acid is a chemical compound with the molecular formula C₁₄H₂₄N₂O₂ It is a derivative of benzoic acid, where an ethylpiperazine group is attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzoic acid and 4-ethylpiperazine.
Reaction Conditions: The reaction involves a nucleophilic substitution where the benzoic acid is activated, often through the use of a coupling agent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and the 4-ethylpiperazine is introduced under controlled temperature and pH conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in batches to ensure quality control and consistency.
Purification: The product is purified through recrystallization or chromatographic techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form derivatives such as 4-(4-ethylpiperazin-1-YL)benzaldehyde.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, resulting in 4-(4-ethylpiperazin-1-YL)benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylpiperazine group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ (Potassium permanganate) and CrO₃ (Chromium trioxide).
Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Benzyl alcohol derivatives.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
4-(4-Ethylpiperazin-1-YL)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The safety information available indicates that 4-(4-Ethylpiperazin-1-YL)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure and repeated exposure) .
Mechanism of Action
The mechanism by which 4-(4-Ethylpiperazin-1-YL)benzoic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
4-(4-Methylpiperazin-1-YL)benzoic acid
4-(4-Phenylpiperazin-1-YL)benzoic acid
4-(4-Propylpiperazin-1-YL)benzoic acid
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Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6H,2,7-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKUGZAMAKCYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592409 | |
Record name | 4-(4-Ethylpiperazin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784130-66-1 | |
Record name | 4-(4-Ethylpiperazin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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